2-Methyl-2-propyl-1,3-propanediol

Catalog No.
S703240
CAS No.
78-26-2
M.F
C7H16O2
M. Wt
132.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-propyl-1,3-propanediol

CAS Number

78-26-2

Product Name

2-Methyl-2-propyl-1,3-propanediol

IUPAC Name

2-methyl-2-propylpropane-1,3-diol

Molecular Formula

C7H16O2

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C7H16O2/c1-3-4-7(2,5-8)6-9/h8-9H,3-6H2,1-2H3

InChI Key

JVZZUPJFERSVRN-UHFFFAOYSA-N

SMILES

CCCC(C)(CO)CO

Synonyms

NSC 26233, Carisoprodol impurity C

Canonical SMILES

CCCC(C)(CO)CO

Pharmacological Effects

  • Sedative and muscle relaxant properties: Studies have shown that MPP exhibits sedative and muscle relaxant effects in animal models []. This suggests potential applications in exploring the mechanisms of these effects and their therapeutic possibilities.

Precursor and Metabolite

  • Precursor to tranquilizers: MPP acts as a synthetic precursor to tranquilizers like meprobamate and carisoprodol []. This makes it valuable for research on the synthesis and metabolism of these drugs.
  • Metabolite of tranquilizers: MPP is also an active metabolite of the aforementioned tranquilizers, meaning it's a product formed when the body breaks them down []. This allows researchers to study the metabolic pathways of these drugs and their potential interactions with other substances.

Potential Research Applications

  • Understanding nervous system function: The sedative and muscle relaxant effects of MPP can be used to investigate the mechanisms of action within the nervous system, potentially leading to new insights into neurological disorders and their treatment [].
  • Drug development: As a precursor and metabolite of tranquilizers, MPP can be a valuable tool in developing new drugs with similar or improved properties, while also aiding in understanding their potential side effects and interactions [].
  • Toxicology research: The potential of MPP to mimic some effects of tranquilizers might be useful in toxicological studies, particularly in assessing the safety of new drugs with similar mechanisms of action [].

2-Methyl-2-propyl-1,3-propanediol, also known as 2,2-bis(hydroxymethyl)pentane, is a colorless, crystalline solid with the molecular formula C7H16O2 and a molecular weight of 132.2 g/mol. This compound is characterized by its two hydroxymethyl groups attached to a pentane backbone, making it a simple alkyl diol. It has a melting point range of 56–59 °C and a boiling point of approximately 230 °C at 753 mmHg. The compound exhibits slight solubility in chloroform and methanol but is primarily insoluble in water .

The exact mechanism of action of MPP itself is not fully elucidated in scientific literature. However, its parent compounds, meprobamate and carisoprodol, are believed to act by depressing the central nervous system, particularly at the level of the spinal cord []. This explains their muscle relaxant and sedative effects.

  • Aldol Addition and Hydrogenation: This method involves the aldol addition of propanal followed by hydrogenation to yield 2-methylpentanal. The subsequent reaction with formaldehyde leads to the formation of the diol .
  • Hydroxymethylation and Cannizzaro-type Disproportionation: In this classical approach, formaldehyde reacts with a suitable aldehyde under basic conditions to produce the desired diol .
  • Derivatives Modification: The compound can also undergo reactions to form derivatives, such as reacting with methyl oxalyl chloride or methyl malonyl chloride to modify its end groups, which can enhance its solubility in supercritical carbon dioxide .

2-Methyl-2-propyl-1,3-propanediol exhibits notable biological activity, primarily recognized for its sedative, anticonvulsant, and muscle relaxant properties. It serves as an intermediate in the synthesis of various pharmaceutical agents, including meprobamate and carisoprodol, both of which are used as anxiolytic drugs. These compounds act on the central nervous system to produce calming effects .

The synthesis methods for 2-Methyl-2-propyl-1,3-propanediol include:

  • Aldol Addition followed by Hydrogenation: This method is favored for producing high yields but involves multiple steps.
  • Hydroxymethylation: This classical method allows for the incorporation of hydroxymethyl groups into the molecule.
  • Modification of Derivatives: This includes various reactions to enhance solubility and functional properties.

The production costs for 2-Methyl-2-propyl-1,3-propanediol are higher compared to similar compounds like neopentyl glycol due to the complexity of its synthesis .

The primary applications of 2-Methyl-2-propyl-1,3-propanediol include:

  • Pharmaceutical Industry: It is utilized as an intermediate in the synthesis of anxiolytics and muscle relaxants.
  • Chemical Manufacturing: The compound is involved in producing dicarbamates and other derivatives used in various chemical processes.
  • Research

Studies have shown that 2-Methyl-2-propyl-1,3-propanediol interacts with various receptors in the central nervous system. Its metabolites are known to influence GABA receptors, which play a crucial role in mediating inhibitory neurotransmission. The compound's sedative effects are attributed to its ability to modulate these pathways effectively .

Several compounds share structural similarities with 2-Methyl-2-propyl-1,3-propanediol. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Neopentyl GlycolC5H12O2Lower production cost; simpler synthesis
1,3-PropanediolC3H8O2Used as a solvent; less complex structure
2-Methyl-1,3-propanediolC4H10O2Similar biological activity; different structure

Uniqueness:
What sets 2-Methyl-2-propyl-1,3-propanediol apart from these compounds is its specific sedative properties and its role as an intermediate in pharmaceuticals like carisoprodol and meprobamate. Its dual hydroxymethyl functionality provides unique reactivity compared to other diols and glycols .

Carbamation Reactions for Central Nervous System Agent Precursors

2-Methyl-2-propyl-1,3-propanediol serves as the foundational building block for several significant pharmaceutical compounds through carbamation reactions. Among these, meprobamate and carisoprodol stand out as the most clinically important derivatives.

Meprobamate (2-methyl-2-propyl-1,3-propanediol dicarbamate) emerged as the first successful anti-anxiety drug of the modern era. Introduced in 1955 by Wallace Laboratories under the trade name Miltown, it rapidly became the first blockbuster psychotropic drug in American history, gaining widespread popularity in Hollywood and attaining fame for its seemingly miraculous effects. The synthesis pathway involves the reaction of 2-methylvaleraldehyde with two molecules of formaldehyde, followed by transformation of the resulting 2-methyl-2-propyl-1,3-propanediol into the dicarbamate through sequential reactions with phosgene and ammonia.

A historical clinical study conducted at Mississippi State Hospital in December 1955 with 101 patients demonstrated meprobamate's efficacy in alleviating mental symptoms:

Patient ResponsePercentage
Complete recovery3%
Greatly improved29%
Somewhat better50%
Little change18%

The findings showed that self-destructive patients became cooperative and calmer, experiencing a resumption of logical thinking. In 50% of cases, relaxation brought about more favorable sleep habits. Following this trial, hydrotherapy and all forms of shock treatment were subsequently halted at the facility.

Carisoprodol, another significant derivative, represents an advanced modification of meprobamate. It is synthesized by replacing one hydrogen atom with an isopropyl group on one of the carbamyl nitrogens of meprobamate. The synthetic pathway typically involves:

  • Reacting 2-methyl-2-propyl-1,3-propanediol with phosgene to form chloroformate
  • Transforming this intermediate with isopropylamine to form 2-(hydroxymethyl)-2-methylpentyl N-(1-methylethyl)carbamate
  • Completing the synthesis through reaction with urethane, sodium cyanate, or trichloroacetyl isocyanate

Recent developments have focused on environmentally friendlier approaches, such as using urea instead of the more hazardous cyanate and anhydrous HCl gas. One innovative method involves using 5-methyl-5-propyl-1,3-dioxane-2-one as starting material, followed by aminolysis with isopropylamine and subsequent condensation with urea under metal oxide catalysis.

Hydroformylation Strategies for Cyclic Acetal Intermediate Generation

A novel approach to synthesizing 2-methyl-2-propyl-1,3-propanediol involves the ingenious use of cyclic acetal intermediates through hydroformylation strategies. This process, as detailed in patent literature, offers substantial advantages over traditional synthesis methods, including higher selectivity and improved yield through an innovative recycling process.

The multi-step process comprises:

  • Reacting acrolein with an aliphatic diol (3-7 carbon atoms) under conventional conditions to prepare a cyclic acetal
  • Hydroformylating the cyclic acetal using a rhodium complex catalyst to generate linear and branched aldehydes of the cyclic acetal
  • Hydrogenating and hydrolyzing the aldehydes to prepare 1,4-butanediol, MPP, and another diol
  • Separating MPP and the secondary diol from 1,4-butanediol
  • Recycling MPP and the secondary diol back to step 1 to react with acrolein

The efficiency of this process depends significantly on the linear-to-branched chain isomer ratio, with lower ratios requiring fewer cycles to achieve maximum MPP production. Through continuous recycling, the MPP content in the diol mixture increases progressively:

Number of CyclesMPP Content in Diol Mixture
InitialMinimal
15 cycles>75%
25 cycles>90%
Extended cyclingApproaches 100%

In experimental demonstrations, a reaction mixture with a linear-to-branched chain isomer ratio of 0.89 produced the following distribution after hydrogenation and hydrolysis:

ProductQuantity (g)
1,4-butanediol88.7
2-methyl-1,3-propanediol10.7
1,3-butanediol106

The process can be operated as either a sequential batch operation or, more economically, as a continuous operation. For industrial applications, continuous operation is preferred due to economic considerations.

Trichloromethyl Chloroformate-Mediated Carbonate Ester Synthesis

Traditional synthesis of 2-methyl-2-propyl-1,3-propanediol carbonate diesters, particularly as intermediates for pharmaceuticals like carisoprodol, has relied heavily on phosgene. However, phosgene presents significant safety and environmental concerns due to its extreme toxicity, requires highly specialized equipment with exceptional sealing properties, and generates problematic exhaust gases from an environmental protection perspective.

A more environmentally friendly alternative employs trichloromethyl chloroformate (diphosgene) in place of phosgene. This process produces 2-methyl-2-propyl-1,3-propanediol carbonate diester, a key intermediate in carisoprodol synthesis, through the following methodology:

  • Combining 2-methyl-2-propyl-1,3-propanediol with trichloromethyl chloroformate in a specific molar ratio (1:0.5-2.5)
  • Adding an organic amine catalyst (0.2-2.5 molar ratio relative to diol)
  • Conducting the reaction in an appropriate organic solvent at -5°C to 50°C
  • Allowing the reaction to proceed for 10-20 hours until completion

The reaction conditions can be summarized as follows:

ParameterSpecification
Molar ratio (diol:chloroformate:catalyst)1:0.5-2.5:0.2-2.5
Catalyst optionsN,N-dimethylaniline, pyridine, piperidine, N,N-dimethylformamide, triethylamine, etc.
Preferred solvent optionsEthyl acetate, cyclohexanone, chloroform
Temperature range-5°C to 50°C
Reaction time10-20 hours
Solvent amount2-15 times mass of diol

In a specific experimental example, using a molar ratio of 1:0.5:0.5 (diol:trichloromethyl chloroformate:N,N-dimethylaniline) in chlorobenzene yielded the carbonate diester with 75.0% yield and 98.0% purity. This method offers significant advantages: simpler workup, higher safety profile, reduced environmental impact, and elimination of the need for specialized phosgene production and storage equipment.

Grignard Reagent Applications in Alkyl Branch Formation

The versatility of Grignard reagents in organic synthesis, particularly for carbon-carbon bond formation, presents potential pathways for introducing the propyl group in 2-methyl-2-propyl-1,3-propanediol synthesis. Though traditional synthesis routes typically begin with 2-methylvaleraldehyde or 2-methyl-2-pentenal, Grignard chemistry offers alternative approaches to establish the core carbon framework.

One potential synthetic route involves using Grignard reagents prepared from 5-halopentan-2-ones as described in patent literature. These functionalized organomagnesium reagents can be employed to construct the carbon skeleton required for MPP synthesis. Recent advances in Grignard chemistry have expanded the scope of these reactions significantly, particularly through:

  • Development of functionalized organomagnesium reagents via halogen-magnesium exchange
  • Utilization of transition metal catalysts, such as iron(III) acetylacetonate for cross-coupling reactions
  • Improved reaction conditions allowing for greater functional group tolerance

The enhanced utility of Grignard reagents through transition metal catalysis has been demonstrated in industrial applications. For example, cross-coupling of Grignard reagents with vinylic halides catalyzed by nickel compounds has been implemented on industrial scales for the preparation of compounds such as p-chloro- and p-tert-butylstyrene.

A direct application to MPP synthesis might involve a route utilizing 2-methylvaleraldehyde, which itself could be prepared through controlled Grignard addition to an appropriate precursor followed by oxidation. The ability to perform Grignard reactions with functionalized substrates expands the potential synthetic pathways significantly.

Physical Properties of 2-Methyl-2-propyl-1,3-propanediol
Molecular Formula: C7H16O2
Molecular Weight: 132.20 g/mol
Physical State: White crystalline solid
Melting Point: 62-63°C
Boiling Point: 230°C (at 100.4 kPa)
CAS Number: 78-26-2

XLogP3

0.9

Boiling Point

234.0 °C

Melting Point

62.5 °C

UNII

YLM5KRU0P4

GHS Hazard Statements

Aggregated GHS information provided by 18 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 18 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 16 of 18 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (56.25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (37.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (56.25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

78-26-2

Wikipedia

2-methyl-2-propylpropane-1,3-diol

General Manufacturing Information

1,3-Propanediol, 2-methyl-2-propyl-: ACTIVE

Dates

Modify: 2023-08-15

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